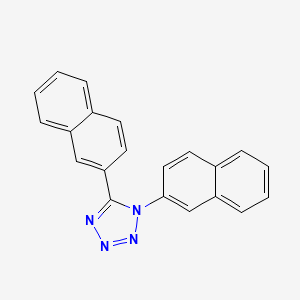

1,5-Di(naphthalen-2-yl)-1h-tetrazole

Description

Properties

CAS No. |

6321-73-9 |

|---|---|

Molecular Formula |

C21H14N4 |

Molecular Weight |

322.4 g/mol |

IUPAC Name |

1,5-dinaphthalen-2-yltetrazole |

InChI |

InChI=1S/C21H14N4/c1-3-7-17-13-19(10-9-15(17)5-1)21-22-23-24-25(21)20-12-11-16-6-2-4-8-18(16)14-20/h1-14H |

InChI Key |

UHAFZCOMIRZXPU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NN=NN3C4=CC5=CC=CC=C5C=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Di(naphthalen-2-yl)-1h-tetrazole typically involves the reaction of naphthalene derivatives with azide compounds under specific conditions. One common method includes the cycloaddition reaction between 2-naphthyl azide and an appropriate alkyne. The reaction is usually carried out in the presence of a copper catalyst and under inert atmosphere to ensure high yield and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1,5-Di(naphthalen-2-yl)-1h-tetrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: The tetrazole ring can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce dihydronaphthalenes.

Scientific Research Applications

1,5-Di(naphthalen-2-yl)-1h-tetrazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug delivery systems and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism by which 1,5-Di(naphthalen-2-yl)-1h-tetrazole exerts its effects is largely dependent on its application. In organic electronics, its unique structure allows for efficient charge transport and strong emission properties. In biological systems, it may interact with specific molecular targets through π-π stacking interactions and hydrogen bonding, influencing various biochemical pathways.

Comparison with Similar Compounds

Key Physicochemical Properties:

- Thermal Stability : Similar 1H-tetrazoles decompose at temperatures exceeding 240°C, with stability influenced by hydrogen bonding and substituent bulk .

- Electronic Structure : The first ionization energy of 1H-tetrazole derivatives ranges from 9.18–11.22 eV, depending on substituents .

Comparison with Similar Compounds

Table 2: Electronic and Thermal Properties

Key Comparative Insights:

Synthetic Flexibility :

- This compound shares a synthetic pathway with other 1,5-disubstituted tetrazoles, often involving azide-isocyanide-carbodiimide MCRs . However, its naphthyl substituents may require specialized coupling agents compared to methoxy- or halogen-substituted analogs .

Thermal and Electronic Behavior: The bulky naphthyl groups enhance thermal stability compared to simpler aryl-substituted tetrazoles (e.g., DNT decomposes at 240°C , while methoxy-substituted analogs melt below 180°C ). Ionization energies are lower in substituted tetrazoles (e.g., 9.40 eV for 5-aminotetrazole ) than in unsubstituted 1H-tetrazole (11.22 eV), indicating altered electron density due to substituents.

Functional Applications: Pharmaceuticals: Methoxy-substituted analogs exhibit anticancer activity via tubulin inhibition , whereas naphthyl-substituted derivatives may leverage π-π stacking for drug delivery or material stabilization . Energetic Materials: DNT and its salts are eco-friendly explosives, contrasting with non-explosive applications of naphthyl- or methoxy-substituted tetrazoles .

Stability and Reactivity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.